molecular formula C10H6N2O B12585001 3-Isocyanatoisoquinoline CAS No. 648420-73-9

3-Isocyanatoisoquinoline

Cat. No.: B12585001
CAS No.: 648420-73-9
M. Wt: 170.17 g/mol
InChI Key: NNPTUZQYBCFPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanatoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. The compound features an isocyanate group (-N=C=O) attached to the third position of the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatoisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as triethylamine. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatoisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.

    Cycloaddition Reactions: It can undergo [2+2] or [4+2] cycloaddition reactions with alkenes or alkynes, leading to the formation of various heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can catalyze cycloaddition reactions.

    Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are often used to dissolve reactants and facilitate reactions.

Major Products Formed:

    Urea Derivatives: Formed through the reaction with amines.

    Carbamate Derivatives: Formed through the reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

3-Isocyanatoisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Isocyanatoisoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can modulate the activity of biological targets and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the isocyanate group.

    Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.

Uniqueness: 3-Isocyanatoisoquinoline is unique due to the presence of the isocyanate group, which imparts distinct reactivity and functional properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

648420-73-9

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

3-isocyanatoisoquinoline

InChI

InChI=1S/C10H6N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H

InChI Key

NNPTUZQYBCFPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.